Triethylammonium acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

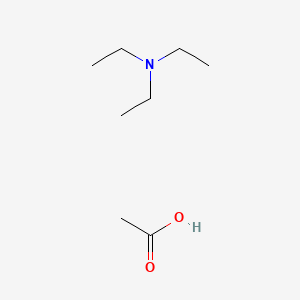

IUPAC Name |

acetic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBGNFCMKJOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-44-8 (Parent) | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063736 | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethylammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5204-74-0 | |

| Record name | Triethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Triethylammonium Acetate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of triethylammonium acetate (TEAA). It includes detailed experimental protocols for its synthesis and its application in the purification of oligonucleotides via High-Performance Liquid Chromatography (HPLC). This document also features visualizations of key processes to aid in the understanding of its mechanism of action.

Core Chemical and Physical Properties

This compound is a versatile ionic liquid and ammonium salt widely utilized in various scientific disciplines. It is formed from the reaction of triethylamine and acetic acid.

Structural and General Properties

Below is a summary of the fundamental properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₉NO₂ | [1][2] |

| Molecular Weight | 161.24 g/mol | [1][2] |

| Appearance | Colorless, hygroscopic liquid | [1] |

| CAS Number | 5204-74-0 | [1][2] |

Physicochemical Data

Quantitative physicochemical data for this compound is presented in the table below, providing a detailed overview of its characteristics.

| Property | Value | Source(s) |

| Melting Point | Approximately -18 °C | [1] |

| Boiling Point | 164.5 °C | [2] |

| Density | 1.010 g/mL at 20 °C | [1] |

| pKa of Triethylammonium ion | 10.75 | [3] |

| pKa of Acetic Acid | 4.76 | [4][5][6][7] |

| Solubility | Highly soluble in water and polar organic solvents. | [1] |

Spectral Data

The following table summarizes the key spectral data for this compound, which is crucial for its identification and characterization.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Source(s) |

| ¹H NMR | Triplet at ~1.2 ppm (CH₃ of ethyl), Quartet at ~3.1 ppm (CH₂ of ethyl), Singlet for acetate proton varies with solvent. | [8][9][10] |

| ¹³C NMR | ~9 ppm (CH₃ of ethyl), ~47 ppm (CH₂ of ethyl), Acetate carbons resonate at ~21 ppm (CH₃) and ~177 ppm (C=O). | [9][10][11][12] |

| FT-IR (cm⁻¹) | Broad O-H stretch (from acetic acid), C-H stretches (~2900-3000), C=O stretch (~1715), N-H bend, C-N stretch. | [13][14][15][16] |

| Mass Spectrometry | Fragmentation patterns show loss of ethyl groups and the acetate moiety. | [17][18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in oligonucleotide purification.

Synthesis of 1 M this compound Solution

This protocol outlines the laboratory preparation of a 1 M aqueous solution of this compound.

Materials:

-

Triethylamine (TEA)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

Procedure:

-

In a fume hood, place 800 mL of deionized water in a 1 L beaker and place it on a magnetic stirrer in an ice bath.

-

While stirring, slowly add 139.4 mL (1 mole) of triethylamine to the cold water.[19]

-

Continue stirring and slowly add 57.2 mL (1 mole) of glacial acetic acid to the solution over several hours.[19] The reaction is exothermic, and maintaining a low temperature is crucial.

-

Allow the solution to warm to room temperature.

-

Calibrate the pH meter and adjust the pH of the solution to 7.0 by adding small aliquots of glacial acetic acid or triethylamine as needed.

-

Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water.

-

Store the resulting 1 M this compound solution in a well-sealed container at 2-8 °C.[2]

Purification of Oligonucleotides by Ion-Pair Reversed-Phase HPLC

This protocol details the use of this compound as an ion-pairing reagent for the purification of synthetic oligonucleotides.

Materials and Equipment:

-

Crude oligonucleotide sample

-

This compound (TEAA) buffer (e.g., 0.1 M, pH 7.0)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

HPLC system equipped with a UV detector and a reversed-phase C18 column

-

Lyophilizer

Procedure:

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Dissolve the crude oligonucleotide sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Method:

-

Column: Reversed-phase C18 column suitable for oligonucleotide separation.

-

Flow Rate: Typically 1.0 mL/min for an analytical column.

-

Detection: UV absorbance at 260 nm.

-

Gradient: A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 10% B (re-equilibration) The gradient will need to be optimized based on the length and sequence of the oligonucleotide.

-

-

-

Fraction Collection and Post-Purification Processing:

-

Collect the fractions corresponding to the main peak of the full-length oligonucleotide.

-

Combine the collected fractions and lyophilize to remove the volatile TEAA buffer and acetonitrile.

-

The purified oligonucleotide can be reconstituted in an appropriate buffer or water for downstream applications.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Applications and Significance

This compound is a crucial reagent in several areas of scientific research and development:

-

Oligonucleotide Purification: As detailed, its primary role is as an ion-pairing agent in reversed-phase HPLC, enabling the high-resolution separation of synthetic oligonucleotides from failure sequences and other impurities.[21][22][23] This is critical for therapeutic and diagnostic applications of oligonucleotides.

-

Organic Synthesis: TEAA serves as a recyclable and inexpensive ionic liquid and catalyst in various organic reactions, promoting green chemistry principles.[1]

-

Biochemical Buffering: It can be used as a volatile buffer in certain biochemical and biological applications, where the removal of buffer salts is necessary, such as in mass spectrometry.[24][25]

Safety and Handling

This compound is considered a hazardous substance.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It is incompatible with strong oxidizing agents and bases.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. Acetic Acid [commonorganicchemistry.com]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. atlas.org [atlas.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. ajgreenchem.com [ajgreenchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. waters.com [waters.com]

- 20. benchchem.com [benchchem.com]

- 21. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]

- 22. lcms.cz [lcms.cz]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Ion-pairing with this compound improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

triethylammonium acetate structure

An In-depth Technical Guide to Triethylammonium Acetate (TEAA)

Introduction

This compound (TEAA) is an ammonium salt extensively utilized in biochemical and pharmaceutical research.[1] Formed from the reaction of a Brønsted acid (acetic acid) and a Brønsted base (triethylamine), it is often classified as a protic ionic liquid (PIL).[2][3] However, studies suggest that in its pure liquid form, it exists as a complex equilibrium with only a fraction of the molecules being ionized.[3][4] TEAA's primary utility stems from its role as a volatile ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC), where it is instrumental in the separation and purification of anionic biomolecules such as oligonucleotides, DNA fragments, and peptides.[1][5][6] Its volatility is a key advantage, as it can be easily removed by lyophilization, leaving the purified sample free of buffer salts.[6] This guide provides a comprehensive overview of TEAA's structure, properties, applications, and detailed experimental protocols for its use.

Chemical Structure and Formation

This compound is formed through a simple acid-base reaction between triethylamine (TEA) and acetic acid (AcOH).[2] Triethylamine, a Lewis base, accepts a proton from acetic acid to form the triethylammonium cation ([TEAH]⁺), while the acetic acid is deprotonated to form the acetate anion ([AcO]⁻).[1] The difference in the pKa values of the constituent acid and base is a critical factor in determining the degree of ionization in the resulting liquid.[3]

Physicochemical Properties

TEAA is typically a colorless, hygroscopic liquid at room temperature.[1][7] It is highly soluble in water and other polar organic solvents.[7] Its properties make it a versatile tool in various analytical and synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO₂ | [1][2] |

| Molecular Weight | 161.24 g/mol | [1][2][5] |

| CAS Number | 5204-74-0 | [1] |

| Appearance | Colorless liquid or white crystalline solid | [1][7] |

| Density | 1.010 g/mL at 20 °C | [1] |

| Boiling Point | 164.5 °C (328.1 °F; 437.6 K) | [5] |

| Solubility | Soluble in water | [5] |

| pH | Typically prepared as aqueous solutions at neutral pH (~7.0) | [1] |

| Chemical Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and bases. | [1][8] |

Core Applications in Research and Drug Development

TEAA's unique properties are leveraged in several key areas within the scientific and pharmaceutical industries.

Ion-Pair Reverse-Phase Chromatography (IP-RP-HPLC)

The most prominent application of TEAA is as an ion-pairing reagent for the separation of negatively charged molecules on a non-polar (C8 or C18) stationary phase.[9][10]

-

Mechanism of Action : In IP-RP-HPLC, the positively charged triethylammonium cation ([TEAH]⁺) forms a reversible, charge-neutral ion pair with the anionic analyte, such as the phosphate backbone of an oligonucleotide.[9] This neutral complex has increased hydrophobicity, allowing it to be retained and separated on the reverse-phase column. The concentration of TEAA and the organic solvent gradient (typically acetonitrile) are adjusted to optimize the separation.[10][11]

-

Analyte Applications :

-

Oligonucleotides, DNA, and RNA : TEAA is a standard buffer component for the purification and analysis of synthetic oligonucleotides and DNA/RNA fragments, enabling the separation of full-length products from prematurely terminated sequences (n-1 short-mers).[1][6][10]

-

Peptides and Proteins : For proteomics applications, TEAA can improve the solid-phase extraction (SPE) recovery of certain post-translationally modified peptides, such as ADP-ribosylated peptides, which are poorly retained using traditional acidic modifiers like trifluoroacetic acid (TFA).[12][13]

-

Bisphosphonates : In drug development, TEAA is used to analyze ionic drugs like bisphosphonates, which are otherwise difficult to retain and resolve using traditional reverse-phase chromatography.[9]

-

Organic Synthesis

TEAA serves as an inexpensive and recyclable ionic liquid that can function as both a solvent and a catalyst in various organic reactions.[1][14] It has been shown to efficiently promote reactions such as:

Pharmaceutical Formulations

In drug development, TEAA is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[16] It also finds use as a phase transfer catalyst, which can streamline the synthesis of various APIs.[16]

Experimental Protocols

Preparation of 1 M this compound (TEAA) Buffer (pH 7.0)

This protocol outlines the preparation of a 1 M stock solution of TEAA, a common starting material for preparing working solutions for HPLC and other applications.

Materials:

-

Triethylamine (TEA)

-

Glacial Acetic Acid (AcOH)

-

High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

-

Glass beaker or flask

-

Stir plate and magnetic stir bar

-

Ice bath

-

Calibrated pH meter

Procedure:

-

In a chemical fume hood, place 800 mL of high-purity water into a 1 L flask and place it in an ice bath on a stir plate.[17]

-

While stirring, slowly add 140 mL of triethylamine to the cold water.[17] The reaction is exothermic.

-

Continue stirring until the solution is cold.

-

Slowly add approximately 57.2 mL of glacial acetic acid to the solution over several hours with continuous stirring in the ice bath.[17]

-

After the addition is complete, allow the solution to warm to room temperature.

-

Calibrate the pH meter and carefully adjust the solution's pH to 7.0 by adding small volumes of glacial acetic acid.[17][18]

-

Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.

-

Store the solution in the refrigerator at 4°C.[17]

Solid-Phase Extraction (SPE) of ADP-Ribosylated Peptides using TEAA

This protocol is adapted from methodologies that demonstrate improved recovery of ADP-ribosylated peptides using TEAA as a cationic ion-pairing reagent compared to anionic reagents like TFA.[11][12]

Materials:

-

Tryptic digest of cellular proteins

-

1 M TEAA stock solution (pH 7.0)

-

Acetonitrile (ACN), HPLC grade

-

tC18 Sep-Pak cartridges (or equivalent C18 SPE cartridges)

-

SPE vacuum manifold

-

Vacuum concentrator

Procedure:

-

Sample Preparation : To the tryptic digest sample, add 1 M TEAA (pH 7.0) to a final concentration of 100 mM.[12] Centrifuge the sample at 5,000 x g for 30 minutes to clear any precipitates.[12]

-

Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1-2 column volumes of 80% acetonitrile through it.[12]

-

Cartridge Equilibration : Equilibrate the cartridge by passing 2-3 column volumes of 100 mM TEAA (pH 7.0) through it.[11][12]

-

Sample Loading : Load the prepared peptide sample onto the equilibrated cartridge. Maintain a low flow rate (~0.5 mL/min) to ensure efficient binding.[12]

-

Washing : Wash the cartridge with 2-3 column volumes of 100 mM TEAA (pH 7.0) to remove salts and unbound material.[11][12]

-

Elution : Elute the bound peptides with a solution of 40-50% acetonitrile in 100 mM TEAA.[11][12]

-

Drying : Dry the eluted sample completely using a vacuum concentrator. The dried peptides can be stored at -80°C until further analysis, such as by LC-MS/MS.[12]

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin and eye irritation upon contact.[1] It is recommended to handle TEAA in a well-ventilated area or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While aqueous solutions are non-flammable, the pure compound is combustible.[1][19]

Conclusion

This compound is a versatile and indispensable reagent in modern biochemical and pharmaceutical sciences. Its primary role as a volatile ion-pairing agent in reverse-phase chromatography provides a robust and effective method for the purification and analysis of a wide range of anionic molecules, from synthetic oligonucleotides for gene therapies to post-translationally modified peptides in proteomics research. Its utility as a catalyst and solvent in green chemistry further broadens its applicability. A thorough understanding of its properties and experimental protocols is crucial for researchers aiming to leverage its full potential in their work.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 醋酸三乙铵,1 M溶液 Ready-to-use buffer solution used for the purification of chemically synthesized oligonucleotides by HPLC. Has a pH of 7.0. | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Features of this compound through Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. itwreagents.com [itwreagents.com]

- 7. CAS 5204-74-0: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 5204-74-0 [chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. Ion-pairing with this compound improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. chemimpex.com [chemimpex.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of Triethylammonium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylammonium acetate (TEAA) is a versatile ionic liquid and volatile buffer salt extensively utilized in various scientific disciplines. Its primary applications include acting as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of oligonucleotides and peptides, and serving as a mild, recyclable catalyst and solvent in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and relevant quantitative data.

Core Synthesis Reaction

The synthesis of this compound is a straightforward acid-base neutralization reaction between triethylamine (a tertiary amine) and acetic acid.[4][5] In this reaction, the lone pair of electrons on the nitrogen atom of triethylamine deprotonates the carboxylic acid group of acetic acid, forming a triethylammonium cation and an acetate anion, which are associated through ionic bonding.[5]

Reaction Scheme:

CH₃COOH + (CH₃CH₂)₃N → [ (CH₃CH₂)₃NH ]⁺ [ CH₃COO ]⁻

Acetic Acid + Triethylamine → this compound

The reaction is typically performed in a 1:1 molar ratio.[6]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO₂ | [3] |

| Molecular Weight | 161.24 g/mol | [3] |

| Appearance | Colorless, hygroscopic liquid | [3] |

| CAS Number | 5204-74-0 | [3] |

| Density | ~1.0 g/cm³ at 20 °C | |

| Boiling Point | 100 °C (for 1 M aqueous solution) | |

| pH of 1 M Solution | ~7.0 | |

| Storage Temperature | 15-25°C | |

| Yield (Neat Synthesis) | 98% | [7] |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct acid-base reaction. The logical flow of this process is depicted below.

Caption: Acid-base neutralization reaction pathway.

Experimental Protocols

Two primary protocols are presented: the synthesis of neat this compound as an ionic liquid and the preparation of aqueous buffer solutions for applications such as HPLC.

Protocol 1: Synthesis of Neat this compound

This protocol is adapted from a method described for the synthesis of TEAA as a recyclable ionic liquid.[2]

Materials:

-

Triethylamine (1 mol, 101.2 g)

-

Acetic acid (1 mol, 60.05 g)

-

Round-bottom flask

-

Reflux condenser

-

Water bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and immersed in a water bath, place 101.2 g of triethylamine.

-

Slowly add 60.05 g of acetic acid to the triethylamine with stirring.[2]

-

Heat the reaction mixture to 70-80 °C.[7]

-

Continue stirring the mixture at this temperature for 2-3 hours to ensure the completion of the reaction.[2][7]

-

After the reaction is complete, the resulting neat this compound can be dried under high vacuum (5 mm Hg) at 80 °C until a constant weight is achieved.[2]

Characterization:

-

¹H NMR (DMSO-d₆): δ = 1.18 (t, 9H), 2.10 (s, 3H), 3.10 (m, 6H), 9.0 (s, 1H) ppm.[2]

Protocol 2: Preparation of Aqueous this compound Buffer Solutions

Aqueous solutions of this compound are commonly used as mobile phases in HPLC. The following are typical procedures for preparing these solutions at various concentrations.

A. Preparation of 1 M TEAA Buffer (pH 7.0)

Materials:

-

Triethylamine (~140 mL)

-

Glacial Acetic Acid (~57.2 mL)

-

High-purity water (HPLC grade)

-

1 L volumetric flask

-

Ice bath

-

pH meter

Procedure:

-

Place approximately 800 mL of HPLC-grade water into a 1 L flask.

-

Cool the flask in an ice bath and stir the water.[6]

-

In a fume hood, slowly add 140 mL of triethylamine to the cold water with continuous stirring.[6]

-

Over several hours, slowly add approximately 57.2 mL of glacial acetic acid while continuing to stir in the ice bath.[6] This is an exothermic reaction, and slow addition is crucial to control the temperature.

-

Allow the solution to warm to room temperature.

-

Adjust the pH of the solution to 7.0 by the dropwise addition of glacial acetic acid.[6]

-

Bring the final volume to 1 L with HPLC-grade water.

-

Store the buffer solution in the refrigerator.[6]

B. Preparation of 0.1 M TEAA Buffer (pH ~7)

Materials:

-

Triethylamine (13.86 mL)

-

Glacial Acetic Acid (5.6 mL)

-

High-purity water (HPLC grade)

-

1 L volumetric flask

-

pH meter

Procedure:

-

Dissolve 5.6 mL of glacial acetic acid in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask.[7]

-

While mixing, add 13.86 mL of triethylamine.[7]

-

Adjust the pH to approximately 7 with diluted acetic acid.[7]

-

Bring the final volume to 1 L with HPLC-grade water.[7]

Experimental Workflow

The general workflow for the preparation and use of this compound buffer is outlined in the diagram below.

References

An In-Depth Technical Guide to the Mechanism of Action of Triethylammonium Acetate (TEAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium acetate (TEAA) is a volatile salt, chemically classified as a protic ionic liquid, formed from the neutralization of triethylamine (TEA) with acetic acid.[1][2][3] It is widely recognized and utilized in analytical biochemistry and drug development, primarily for its role as a superior ion-pairing reagent.[1][2] Its principal application is in Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) , a cornerstone technique for the analysis and purification of nucleic acids such as oligonucleotides, DNA, and RNA.[1] The unique properties of TEAA—most notably its volatility and its ability to modulate analyte hydrophobicity—make it an indispensable tool for achieving high-resolution separations of highly polar biomolecules that are otherwise poorly retained on conventional reversed-phase columns.[2][4] This guide provides a detailed examination of the core mechanism of action of TEAA, supported by quantitative data, experimental protocols, and logical diagrams to fully elucidate its function.

The Core Mechanism of Action in Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

The primary challenge in the chromatographic analysis of oligonucleotides is their inherent polyanionic and hydrophilic nature, owing to the negatively charged phosphate backbone.[5][6] This high polarity results in minimal interaction with and retention on nonpolar stationary phases (e.g., C18) used in reversed-phase HPLC.[4] TEAA resolves this issue through a dynamic ion-pairing mechanism.

The process can be broken down into three key steps:

-

Formation of the Ion-Pairing Agent: In solution, TEAA exists as the positively charged triethylammonium cation ([CH₃CH₂]₃NH⁺) and the acetate anion (CH₃COO⁻).[1] The triethylammonium cation is the active ion-pairing agent.[5]

-

Dynamic Equilibrium and Ion-Pair Formation: The positively charged triethylammonium cations form reversible, electrostatic ion pairs with the negatively charged phosphate groups on the oligonucleotide backbone.[5] This association effectively neutralizes the charge on the nucleic acid.

-

Enhanced Hydrophobic Interaction and Retention: The newly formed TEAA-oligonucleotide complex is significantly more hydrophobic than the free oligonucleotide. The nonpolar ethyl groups of the triethylammonium cation can interact strongly with the nonpolar stationary phase (e.g., C18).[7] This increased hydrophobicity leads to greater retention of the analyte on the column, enabling separation based on characteristics such as length and sequence.[5][7]

Elution of the retained oligonucleotides is typically achieved by applying a gradient of increasing organic solvent (commonly acetonitrile), which disrupts the hydrophobic interactions between the ion pair and the stationary phase, releasing the analyte.[8]

Physicochemical Properties and Chromatographic Impact

The effectiveness of TEAA is rooted in several key properties that directly influence chromatographic performance.

-

Volatility: TEAA is a volatile salt, which is a significant advantage for preparative applications.[2] After chromatographic separation, TEAA can be easily removed from the collected fractions containing the purified oligonucleotide through lyophilization (freeze-drying) or evaporation. This ensures the final product is free from buffer salts, which is critical for downstream applications like mass spectrometry, PCR, or therapeutic use.

-

Mass Spectrometry (MS) Compatibility: While its volatility is an asset, TEAA's compatibility with MS detection can be complex. In high concentrations (typically 100 mM for UV detection), TEAA can cause ion suppression in the electrospray ionization (ESI) source, reducing sensitivity.[8] For this reason, mobile phases containing triethylamine and hexafluoroisopropanol (TEA-HFIP) are often favored for high-sensitivity LC-MS analyses, as HFIP enhances ionization efficiency.[8][9] However, at lower, MS-compatible concentrations (e.g., 10-20 mM), TEAA can be effectively used and has been shown to improve separations in techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with MS.[10][11]

-

Concentration and pH: The concentration of TEAA directly impacts retention time. Increasing the TEAA concentration generally leads to an increase in the retention factor (k) for oligonucleotides, as it drives the equilibrium toward the formation of the ion pair.[12] Studies suggest that a concentration of 100 mM TEAA is optimal for achieving complete ion-pairing and good resolution in many standard DNA analyses.[13] The mobile phase is typically buffered to a neutral or slightly alkaline pH (pH 7.0-8.5) to ensure the phosphate backbone of the nucleic acid is fully deprotonated and available for ion pairing.[14][15]

Quantitative Data Summary

The performance of TEAA can be understood through quantitative parameters used in typical chromatographic methods and by comparison with alternative reagents.

Table 1: Typical Operating Parameters for TEAA in IP-RP-HPLC

| Parameter | Typical Value/Range | Rationale & Notes | Citations |

| Concentration (LC-UV) | 100 mM | Ensures complete ion-pairing for robust retention and resolution. | [8][13] |

| Concentration (LC-MS) | 10 - 20 mM | A compromise to minimize ion suppression while still providing ion-pairing benefits. | [10][11] |

| pH | 7.0 - 8.5 | Maintains the anionic state of the oligonucleotide phosphate backbone. Elevated pH can reduce the lifetime of silica-based columns. | [14][15] |

| Temperature | 60 - 80 °C | Elevated temperatures help to denature secondary structures in oligonucleotides, leading to sharper peaks and more predictable retention based on length. | [14][15][16] |

Table 2: Performance Comparison of Ion-Pairing Reagents for Oligonucleotide Separation

| Ion-Pairing Reagent | Analyte | Relative Performance | Citations |

| This compound (TEAA) | ssDNA | Good separation of main peaks (15-40 nt). | [6] |

| ssRNA | Poor retention and resolution. | [6] | |

| Dibutylammonium Acetate (DBAA) | ssDNA | Better resolution of short-mer contaminants compared to TEAA. | [6] |

| ssRNA | Good resolution. | [6] | |

| Hexylammonium Acetate (HAA) | ssDNA | Superior resolution (Rs=3.9 for 19/20 nt peaks) compared to DBAA and TEAA. | [6] |

| ssRNA | Superior resolution (Rs=2.8 for 20/21 nt peaks) compared to DBAA. | [6] |

Note: The choice of ion-pairing agent can significantly alter selectivity. More hydrophobic amines like hexylamine often provide stronger retention and better resolution, especially for longer or modified oligonucleotides.

Table 3: Relative Recovery of ADP-Ribosylated Peptides using Solid-Phase Extraction (SPE)

| Ion-Pairing Reagent | Analyte | Relative Recovery | Rationale | Citations |

| This compound (TEAA) | ADP-ribosylated peptides | High | The cationic TEAH⁺ pairs effectively with the anionic ADP-ribose moiety, increasing retention on C18 cartridges. | [7][17] |

| Trifluoroacetic Acid (TFA) | ADP-ribosylated peptides | Low / Inefficient | As an anionic ion-pairing reagent, TFA is less effective at retaining the highly anionic ADP-ribosylated peptides. | [7][17] |

| Formic Acid (FA) / Acetic Acid (AA) | ADP-ribosylated peptides | Low / Inefficient | Similar to TFA, these anionic reagents do not promote efficient retention of the target peptides. | [7] |

Key Experimental Protocols

Precise and consistent preparation of mobile phases is critical for reproducible results in IP-RP-HPLC.

Protocol 1: Preparation of 0.1 M TEAA Mobile Phase (Buffer A)

Materials:

-

Triethylamine (TEA), HPLC grade

-

Glacial Acetic Acid, HPLC grade

-

HPLC-grade water (18.2 MΩ·cm)

-

1 L volumetric flask

-

Appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be performed in a chemical fume hood.

Procedure:

-

Add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.

-

Using a graduated cylinder or pipette, add 13.9 mL of triethylamine to the water.

-

Carefully add approximately 5.7 mL of glacial acetic acid.

-

Mix the solution thoroughly by inversion. Allow the solution to return to room temperature.

-

Adjust the pH to ~7.0 by adding small amounts of TEA (to increase pH) or acetic acid (to decrease pH) as needed.

-

Once the target pH is reached, bring the final volume to 1 L with HPLC-grade water.

-

Filter the final buffer through a 0.22 µm or 0.45 µm filter to remove particulates before use.

Protocol 2: General IP-RP-HPLC Method for Oligonucleotide Analysis

System and Materials:

-

HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

-

Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, <3 µm particle size).

-

Mobile Phase A: 100 mM TEAA, pH 7.0 in water (prepared as in Protocol 1).

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

Oligonucleotide sample dissolved in Mobile Phase A or water.

Typical HPLC Parameters:

-

Flow Rate: 0.2 - 1.0 mL/min

-

Column Temperature: 60 °C

-

Detection: UV at 260 nm

-

Injection Volume: 5 - 20 µL

-

Example Gradient Program:

-

0.0 min: 10% B

-

20.0 min: 25% B (linear gradient)

-

21.0 min: 90% B (column wash)

-

25.0 min: 90% B (column wash)

-

25.1 min: 10% B (re-equilibration)

-

30.0 min: 10% B (end run)

-

Note: The gradient slope and duration must be optimized based on the specific oligonucleotide sample's length and complexity.[13]

Beyond Oligonucleotides: Other Applications

While TEAA is the gold standard for oligonucleotide analysis, its utility as a cationic ion-pairing reagent extends to other classes of anionic biomolecules.

-

Analysis of ADP-Ribosylated Peptides: Recent proteomics studies have shown that TEAA significantly improves the recovery of highly anionic ADP-ribosylated peptides during solid-phase extraction (SPE) compared to traditional anionic reagents like TFA.[7][17] This substitution in proteomics workflows can lead to higher identification rates of this important post-translational modification.[7][18]

-

Analysis of Bisphosphonates: TEAA is used to analyze bisphosphonates, a class of anionic drugs. It enables their retention on reversed-phase columns and provides significant improvement in peak shape.[19]

-

Organic Synthesis: In the field of organic synthesis, TEAA serves as an inexpensive and recyclable ionic solvent and catalyst for various reactions, including Michael additions and Biginelli condensations.[1]

Conclusion

The mechanism of action of this compound is centered on its function as a cationic ion-pairing agent that reversibly neutralizes the charge of anionic biomolecules. This process increases their hydrophobicity and promotes retention on reversed-phase chromatographic media, enabling high-resolution separations that would otherwise be unattainable. Its volatility and well-characterized behavior have solidified its role as an essential reagent in the purification and quality control of oligonucleotides for research, diagnostic, and therapeutic applications. While alternative reagents may offer superior performance for specific applications, particularly in high-sensitivity LC-MS, TEAA remains a robust, cost-effective, and indispensable tool for the broader scientific community.[13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 5204-74-0: this compound | CymitQuimica [cymitquimica.com]

- 4. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. agilent.com [agilent.com]

- 7. Ion-pairing with this compound improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lcms.cz [lcms.cz]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Ion-Pairing with this compound Improves Solid-Phase Extraction of ADP-Ribosylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Collection - Ion-Pairing with this compound Improves Solid-Phase Extraction of ADP-Ribosylated Peptides - Journal of Proteome Research - Figshare [figshare.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triethylammonium Acetate (TEAA): pKa and Buffer Range

This compound (TEAA) is a volatile salt extensively utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Its application is particularly prominent in the separation and purification of biomolecules such as oligonucleotides, peptides, and proteins.[3][4] This guide provides a detailed examination of the physicochemical properties of TEAA, focusing on its pKa values and effective buffer ranges, supplemented with experimental protocols and logical diagrams.

Core Concepts: pKa and Buffering Action

A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base. The effectiveness of a buffer is determined by the pKa of its acidic or basic component. The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the acidic and basic forms of a compound are present in equal concentrations.[5]

The relationship between pH, pKa, and the concentrations of the acidic ([HA]) and basic ([A⁻]) forms is described by the Henderson-Hasselbalch equation :[6][7][8]

pH = pKa + log ([A⁻]/[HA])

The effective buffer range for a given compound is generally considered to be pKa ± 1 pH unit . Within this range, the solution contains significant concentrations of both the acid and its conjugate base, enabling it to effectively neutralize both added acids and bases.[9]

Physicochemical Properties of TEAA

TEAA is the salt formed from the reaction of a weak acid, acetic acid (CH₃COOH), and a weak base, triethylamine ((C₂H₅)₃N).[2] Consequently, an aqueous solution of TEAA has two distinct pKa values and two corresponding buffer ranges.

-

The Acetic Acid/Acetate Equilibrium : Governed by the pKa of acetic acid.[9]

-

The Triethylammonium/Triethylamine Equilibrium : Governed by the pKa of the conjugate acid of triethylamine, the triethylammonium ion ((C₂H₅)₃NH⁺).[9]

Quantitative Data Summary

The key quantitative data for the components of TEAA are summarized below. These values are crucial for preparing TEAA buffers at a desired pH.

| Component | Conjugate Acid/Base Pair | pKa Value | Effective Buffer Range (pH) |

| Acetic Acid | CH₃COOH / CH₃COO⁻ | 4.76[5][9][10][11][12] | 3.8 – 5.8[9] |

| Triethylamine | (C₂H₅)₃NH⁺ / (C₂H₅)₃N | 10.75 - 11.01[9][13][14] | 10.0 – 12.0[9] |

TEAA Buffer Equilibria and Preparation Workflow

The dual nature of the TEAA buffer system allows it to be effective in either an acidic or a basic pH range, depending on which component is used to buffer the solution.

The preparation of a TEAA buffer for a specific application like HPLC requires precise measurement and pH adjustment. The logical workflow for this process is outlined below.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of TEAA buffer solutions commonly used in laboratory settings, particularly for HPLC applications.

Protocol: Preparation of 1 L of 0.1 M TEAA Buffer (pH ~7.0)

This protocol is adapted from standard procedures for preparing mobile phases for oligonucleotide analysis.[3][15]

Materials:

-

Glacial Acetic Acid (CH₃COOH)

-

Triethylamine (TEA, (C₂H₅)₃N)

-

High-purity (e.g., HPLC-grade) water

-

1 L Volumetric flask

-

Graduated cylinders or pipettes

-

Calibrated pH meter

-

Stir plate and stir bar

Procedure:

-

Pour approximately 950 mL of high-purity water into the 1 L volumetric flask.

-

Add 5.6 mL of glacial acetic acid to the water and mix thoroughly.

-

While stirring the solution, slowly and carefully add 13.9 mL of triethylamine. This reaction can be exothermic, so slow addition is recommended.

-

Allow the solution to cool to room temperature.

-

Calibrate the pH meter and measure the pH of the solution.

-

Adjust the pH to the desired value (e.g., 7.0) by adding small aliquots of diluted acetic acid (to lower pH) or triethylamine (to raise pH).

-

Once the target pH is reached, add high-purity water to bring the final volume to the 1 L mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

For HPLC applications, filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

-

Store the buffer in a clean, clearly labeled glass container at 2-8°C.

Protocol: Preparation of 1 L of 2.0 M TEAA Stock Solution (pH 7.0)

This protocol is for creating a concentrated stock solution that can be diluted for various applications.[16]

Materials:

-

Glacial Acetic Acid

-

Triethylamine (TEA)

-

High-purity water

-

1 L Volumetric flask

-

Ice bath

-

Calibrated pH meter

Procedure:

-

Place the 1 L volumetric flask containing approximately 700 mL of high-purity water in an ice bath to manage the heat generated during the reaction.

-

Slowly add 112 mL of glacial acetic acid to the chilled water while stirring continuously.

-

In a separate, appropriate container, measure 278 mL of triethylamine.

-

Very slowly, add the triethylamine to the stirring acetic acid solution in the volumetric flask. Maintain the flask in the ice bath throughout this process.

-

Once the addition is complete, remove the flask from the ice bath and allow it to equilibrate to room temperature.

-

Adjust the pH to 7.0 using small additions of acetic acid or triethylamine as needed.

-

Carefully add high-purity water to reach the final volume of 1 L.

-

Mix thoroughly. This stock solution can be stored at 2-8°C and diluted to the desired working concentration (e.g., 0.1 M) for daily use.

Conclusion

This compound is a dual-component system with two distinct pKa values, offering buffering capacity in both acidic (pH 3.8-5.8) and basic (pH 10.0-12.0) ranges. The selection of the appropriate pH is critical for its primary application as an ion-pairing agent in RP-HPLC, where it is used to control the retention and resolution of charged analytes like oligonucleotides. The successful preparation of TEAA buffers relies on precise control of component concentrations and careful pH adjustment, as detailed in the provided protocols. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize TEAA in their analytical and purification workflows.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 5204-74-0 [smolecule.com]

- 3. waters.com [waters.com]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 9. waters.com [waters.com]

- 10. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. atlas.org [atlas.org]

- 12. Acetic acid - Wikipedia [en.wikipedia.org]

- 13. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Triethylamine - Wikipedia [en.wikipedia.org]

- 15. This compound | 5204-74-0 [chemicalbook.com]

- 16. ads-tec.co.jp [ads-tec.co.jp]

triethylammonium acetate safety data sheet (SDS)

An In-depth Technical Guide to the Safety of Triethylammonium Acetate (TEAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TEAA), with the CAS number 5204-74-0, is an ionic liquid composed of a triethylammonium cation and an acetate anion.[1][2] It is widely utilized in scientific research, particularly as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the purification of nucleic acids like DNA and RNA.[1] It also serves as a versatile recyclable solvent and catalyst in organic synthesis.[1] Given its prevalence in laboratory settings, a comprehensive understanding of its safety profile is crucial for ensuring the well-being of personnel and the integrity of research.

This guide provides a detailed overview of the safety data for this compound, consolidating information from various safety data sheets (SDS) and chemical information sources. It outlines the substance's properties, hazards, handling procedures, and emergency responses in a format tailored for a technical audience.

Chemical and Physical Properties

TEAA is a colorless, hygroscopic liquid under standard conditions, though it can also exist as a white crystalline solid.[1][2] It is highly soluble in water and other polar organic solvents.[2] Key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5204-74-0 | [1][3][4] |

| Molecular Formula | C₈H₁₉NO₂ | [1][4][] |

| Molecular Weight | 161.24 g/mol | [1][4][] |

| Appearance | Colorless liquid or white crystalline solid | [1][2][] |

| Melting Point | -18 °C to -114.7 °C (values vary by source) | [1][3][] |

| Boiling Point | ~90.5 °C at 760 mmHg | [3][] |

| Density | ~1.010 g/mL at 20 °C | [1][] |

| Flash Point | ~98.4 °C | [1][3] |

| Solubility | Miscible with water | [1][6] |

| pH | ~7.0 for 1-2 M aqueous solutions | [1][6] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses specific risks upon exposure.[4] It is important to note that some suppliers may classify dilute solutions (e.g., 10% aqueous solution) as non-hazardous, but the pure substance and more concentrated solutions carry warnings.[4][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315 : Causes skin irritation[3][4][8] |

| Serious Eye Damage / Eye Irritation | 2 | H319 : Causes serious eye irritation[3][4][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 : May cause respiratory irritation[3][4] |

The relationship between the GHS classification and the corresponding safety communication elements is illustrated below.

Caption: GHS Hazard Communication Flow for TEAA.

Safe Handling and Personal Protection

Proper handling and the use of appropriate personal protective equipment (PPE) are essential to minimize risks associated with TEAA.

Precautions for Safe Handling

-

Avoid all personal contact, including the inhalation of vapors, mists, or aerosols.[6][9]

-

Use only in a well-ventilated area or under a chemical fume hood.[3][8][9]

-

Do not eat, drink, or smoke in the work area.[9]

Conditions for Safe Storage

-

Keep containers tightly sealed to prevent moisture absorption.[3][8][11]

-

Store away from incompatible materials such as strong oxidizing agents.[1][6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for safety.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields. | [3][12] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, PVC). | [6][7] |

| Glove Thickness: 0.11 mm (Nitrile rubber) | [7] | |

| Breakthrough Time: > 480 minutes (Nitrile rubber) | [7] | |

| Skin/Body Protection | Laboratory coat, impervious clothing. | [3][12] |

| Respiratory Protection | Not typically required with adequate ventilation. If aerosols are generated or exposure limits are exceeded, use a suitable respirator (e.g., Type A filter). | [6][7] |

Emergency Procedures

In the event of an emergency, prompt and correct action is vital. The following workflows outline the necessary steps for first aid and spill response.

First Aid Measures

The following diagram illustrates the appropriate first aid response for various types of exposure.

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 5204-74-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Triethylamine acetate | C8H19NO2 | CID 165295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. itwreagents.com [itwreagents.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. empbiotech.com [empbiotech.com]

- 11. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 12. echemi.com [echemi.com]

physical properties of triethylammonium acetate

An In-depth Technical Guide to the Physical Properties of Triethylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This compound (TEAA) is a protic ionic liquid and versatile organic salt widely utilized across various scientific disciplines.[1] Formed from the neutralization of triethylamine with acetic acid, it serves as a critical reagent in biochemistry, analytical chemistry, and organic synthesis.[1][2] Its unique properties, including its role as a volatile buffer and an ion-pairing agent, make it particularly valuable in the analysis and purification of biomolecules, a cornerstone of drug development and life sciences research.[3][4][5] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its key applications.

Core Physical and Chemical Properties

This compound is a colorless, hygroscopic liquid at room temperature.[1][6] It is chemically stable under normal conditions but is incompatible with strong oxidizing agents and bases.[1][7]

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₉NO₂ | [1][7][8] |

| Molecular Weight | 161.24 g/mol | [1][8][9] |

| CAS Number | 5204-74-0 | [1][8][9] |

| Appearance | Colorless to yellowish liquid | [1][6][] |

| pH (1M Aqueous Solution) | ~7.0 | [1][4][11] |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -18 °C | [1][3][7] |

| -114.7 °C | [][12] | |

| Boiling Point | 164.5 °C (decomposes) | [3][9] |

| 90.5 °C (at 760 mmHg) | [][12] | |

| Density | 1.010 g/mL (at 20 °C) | [1][7][] |

| 0.985 g/mL (at 50 °C) | [3] | |

| Flash Point | ~98 °C | [1][12] |

| Refractive Index (nD) | 1.42 - 1.43 | [3] |

| 1.357 (at 20 °C) | [4][7] | |

| Thermal Stability | Onset of decomposition: 180–220 °C | [3] |

Table 3: Solubility Profile of this compound

| Solvent Type | Solvent Examples | Solubility | Source(s) |

| Polar Protic | Water, Methanol, Ethanol | High (>5 M at 20 °C) | [3][6] |

| Polar Aprotic | DMF, DMSO | High (>3 M at 20 °C) | [3] |

| Non-Polar | Hexane, Toluene | Negligible (<0.01 M) | [3] |

Key Applications in Research and Development

The distinct properties of TEAA make it indispensable in several advanced applications.

-

Ion-Pairing Chromatography: TEAA is widely employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) for the separation of charged biomolecules like oligonucleotides, DNA, and RNA.[1][9] The triethylammonium cation forms a reversible, neutral ion-pair with the phosphate backbone of the nucleic acid, allowing the analyte to be retained and separated on a non-polar stationary phase.[5]

-

Volatile Buffer: Its volatility is a significant advantage in applications such as mass spectrometry and proteomics.[3][4] After analysis, the buffer can be substantially removed by lyophilization or evaporation under vacuum, preventing signal suppression and interference.[5]

-

Organic Synthesis: In synthetic chemistry, TEAA functions as an inexpensive and recyclable ionic solvent and catalyst for various reactions, including Michael additions and Biginelli condensations.[1]

-

Biochemical Protocols: It is used as a buffer in protocols for visualizing and quantifying single mRNA molecules in tissues through in situ hybridization.[1][7]

Visualized Workflows and Concepts

Formation of this compound

The formation of TEAA is a straightforward acid-base neutralization reaction.

Caption: Formation of this compound from its base and acid precursors.

Mechanism of Ion-Pairing in HPLC

This diagram illustrates the role of TEAA in the reversed-phase HPLC purification of oligonucleotides.

Caption: Role of TEAA as an ion-pairing agent in reversed-phase HPLC.

General Experimental Workflow for Oligonucleotide Purification

This workflow outlines the typical steps for purifying synthetic oligonucleotides using TEAA-buffered HPLC.

Caption: Standard workflow for HPLC purification of oligonucleotides using TEAA.

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable application of chemical compounds. The following sections describe generalized protocols applicable to ionic liquids like this compound.

Determination of Melting Point (Capillary Method)

The melting point provides a measure of purity and defines the lower limit of the liquidus range.[13][14]

-

Principle: A small, solid sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[14] For substances with sub-ambient melting points like TEAA, a cooling bath is used instead.

-

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or digital temperature probe

-

Cooling bath (e.g., dry ice/acetone or ethanol/liquid nitrogen)

-

-

Procedure:

-

Introduce a small amount of liquid TEAA into a capillary tube, ensuring a column of 2-3 mm.

-

Flash-freeze the sample by immersing the capillary tube in the cooling bath. The sample should solidify into a crystalline mass.

-

Attach the capillary tube to the thermometer and place it in a melting point apparatus or a Thiele tube filled with a clear heating/cooling fluid (e.g., ethanol).

-

Allow the frozen sample to slowly warm at a rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire solid has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure substance, this range is typically narrow.

-

Determination of Density

Density is a fundamental physical property required for fluid dynamics calculations and solution preparation.

-

Principle: The mass of a precisely known volume of the liquid is measured at a specific temperature.

-

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled water bath

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Calibrate the pycnometer by filling it with deionized water and placing it in the thermostatic bath at the desired temperature (e.g., 20.0 °C) until thermal equilibrium is reached.

-

Adjust the water level to the calibration mark, dry the exterior, and measure its mass (m₂). The volume (V) can be calculated using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat step 2 to bring the TEAA to the target temperature.

-

Adjust the liquid level, dry the exterior, and measure the final mass (m₃).

-

The density (ρ_TEAA) is calculated as: ρ_TEAA = (m₃ - m₁) / V.

-

Determination of Viscosity

Viscosity is a critical parameter for applications involving fluid handling, such as in HPLC systems or as a solvent in synthesis.[15]

-

Principle: The resistance of a fluid to flow is measured. For many ionic liquids, viscosity decreases sharply with increasing temperature.[16]

-

Apparatus:

-

Viscometer (e.g., Ubbelohde capillary viscometer or a rotational viscometer like the NDJ-8ST)[17]

-

Thermostatically controlled water bath

-

Stopwatch

-

-

Procedure (using a Capillary Viscometer):

-

Select a viscometer of the appropriate size for the expected viscosity range.

-

Pipette a precise volume of TEAA into the viscometer and place it vertically in the temperature-controlled bath.

-

Allow at least 15-20 minutes for the sample to reach thermal equilibrium.

-

Using suction, draw the liquid up through the capillary tube past the upper timing mark.

-

Release the suction and measure the time (t) it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer.

-

The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Buy this compound | 5204-74-0 [smolecule.com]

- 4. This compound buffer | Krackeler Scientific, Inc. [krackeler.com]

- 5. This compound (Stinky AND useful) | ScienceBlogs [scienceblogs.com]

- 6. CAS 5204-74-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 5204-74-0 [chemicalbook.com]

- 8. Triethylamine acetate | C8H19NO2 | CID 165295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. Group Contribution Estimation of Ionic Liquid Melting Points: Critical Evaluation and Refinement of Existing Models [mdpi.com]

- 14. westlab.com [westlab.com]

- 15. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion [mdpi.com]

Triethylammonium Acetate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of triethylammonium acetate (TEAA) in a range of common organic solvents. This information is critical for professionals in research, particularly those involved in drug development, chromatography, and organic synthesis, where TEAA is frequently employed as an ion-pairing reagent, a catalyst, or a specialty solvent. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination and synthesis, and provides visual representations of key experimental workflows.

Introduction to this compound

This compound (TEAA) is a protic ionic liquid with the chemical formula C₈H₁₉NO₂.[1] It is formed by the neutralization of triethylamine with acetic acid.[2] TEAA is a colorless, hygroscopic liquid at room temperature with a melting point of approximately -18°C and a boiling point of 164.5°C.[2][3] Its utility in various scientific applications stems from its unique properties, including its volatility, which is advantageous in sample preparation for mass spectrometry, and its ability to act as an effective ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the separation of biomolecules like oligonucleotides.[1][4][5]

Solubility of this compound in Organic Solvents

The solubility of TEAA is largely dictated by the polarity of the solvent, a principle often summarized by the adage "like dissolves like." As an ionic compound, TEAA exhibits a strong affinity for polar solvents capable of solvating the triethylammonium cation and the acetate anion.

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents. It is important to note that comprehensive quantitative data across a wide range of temperatures is not extensively available in the public domain. The provided data is compiled from various sources and should be used as a guide. For precise applications, experimental determination of solubility under specific conditions is recommended.

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| High Solubility / Miscible | ||||

| Water | H₂O | Polar Protic | Fully Miscible | 20 |

| Methanol | CH₃OH | Polar Protic | > 5 M | 20 |

| Ethanol | C₂H₅OH | Polar Protic | > 5 M | 20 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | > 3 M | Not Specified |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | > 3 M | Not Specified |

| Moderate to Low Solubility | ||||

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Not Specified |

| Chloroform | CHCl₃ | Moderately Polar | Very Soluble* | Not Specified |

| Insoluble / Sparingly Soluble | ||||

| Hexane | C₆H₁₄ | Non-Polar | < 0.01 M | Not Specified |

| Toluene | C₇H₈ | Non-Polar | < 0.01 M | Not Specified |

| Diethyl ether | (C₂H₅)₂O | Non-Polar | Insoluble | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Insoluble | Not Specified |

*Based on data for the related salt, triethylammonium chloride.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its solubility in organic solvents.

Synthesis of this compound

This protocol describes a straightforward method for the laboratory-scale synthesis of TEAA.

Materials:

-

Triethylamine (TEA)

-

Glacial Acetic Acid

-

Deionized Water (for buffer preparation)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Glassware (beaker, graduated cylinders, pH meter)

Procedure:

-

Cooling: In a fume hood, place a beaker containing the desired volume of deionized water (if preparing an aqueous solution) or the organic solvent on a magnetic stirrer and immerse it in an ice bath.

-

Addition of Triethylamine: Slowly add a stoichiometric amount of triethylamine to the cooled solvent while stirring.

-

Neutralization: While continuously stirring and maintaining the temperature in the ice bath, slowly add a stoichiometric amount of glacial acetic acid to the triethylamine solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

pH Adjustment (for aqueous solutions): If preparing a buffered aqueous solution, monitor the pH using a calibrated pH meter. Adjust the pH to the desired value (typically around 7.0) by adding small aliquots of glacial acetic acid or triethylamine as needed.

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a volumetric flask and add the solvent to reach the final desired concentration.

Gravimetric Method for Solubility Determination

This protocol outlines a general gravimetric method for determining the solubility of TEAA in an organic solvent.

Materials:

-

This compound (TEAA)

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Glass vials with screw caps

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of TEAA to a known mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. c. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the persistence of undissolved solid.

-

Sample Collection: a. Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. b. Carefully draw a known mass of the supernatant (the clear, saturated solution) into a syringe fitted with a pre-weighed syringe filter. c. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the collected saturated solution.

-

Solvent Evaporation: a. Place the vial containing the known mass of the saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the TEAA. b. Continue heating until a constant mass of the dried TEAA residue is achieved.

-

Calculation: a. Determine the mass of the dissolved TEAA (the final constant mass of the vial with residue minus the initial mass of the empty vial). b. Determine the mass of the solvent in the collected sample (the initial mass of the saturated solution minus the mass of the dissolved TEAA). c. Calculate the solubility in grams of TEAA per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved TEAA / Mass of solvent) x 100

Application: Ion-Pair Reversed-Phase HPLC of Oligonucleotides

A primary application where the solubility of TEAA in organic solvents is critical is in the purification of synthetic oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). In this technique, TEAA serves as an ion-pairing agent, where the triethylammonium cation forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide. This increases the hydrophobicity of the oligonucleotide, allowing for its retention and separation on a non-polar stationary phase.

The mobile phase in IP-RP-HPLC typically consists of an aqueous buffer containing TEAA (Mobile Phase A) and an organic solvent, often acetonitrile, also containing TEAA (Mobile Phase B). The solubility of TEAA in both the aqueous and organic phases is essential for maintaining a stable and effective mobile phase system.

Conclusion

This compound is a versatile compound with a solubility profile that is highly dependent on the polarity of the solvent. It exhibits excellent solubility in polar protic and aprotic solvents, making it suitable for a variety of applications, most notably as an ion-pairing reagent in RP-HPLC. Conversely, its poor solubility in non-polar solvents allows for its use in precipitation and extraction procedures. The experimental protocols provided in this guide offer a foundation for the synthesis and quantitative solubility analysis of TEAA, enabling researchers to optimize its use in their specific applications. For critical applications, it is always recommended to experimentally verify the solubility of TEAA under the precise conditions of use.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]

- 3. This compound | 5204-74-0 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (Stinky AND useful) | ScienceBlogs [scienceblogs.com]

A Comprehensive Technical Guide to Triethylammonium Acetate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides an in-depth look at triethylammonium acetate, a versatile ion-pairing reagent and buffer, detailing its fundamental properties and formation.

Core Molecular Data

This compound is an ammonium salt formed from the reaction of triethylamine and acetic acid. A summary of the molecular weights and formulas of these compounds is presented below for easy reference and comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Triethylamine | C6H15N | 101.19[1][2][3][4] |

| Acetic Acid | C2H4O2 | 60.05[5][6][7][8][9] |

| This compound | C8H19NO2 | 161.24[10][11] |

Formation Pathway

The creation of this compound is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of triethylamine (a weak base) deprotonates the carboxylic acid group of acetic acid (a weak acid). This transfer of a proton results in the formation of the triethylammonium cation and the acetate anion, which are then ionically bonded.